N4-Benzoylcytidine
Overview
Description
N4-Benzoylcytidine, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₇N₃O₆ and its molecular weight is 347.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 242979. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plant Biology and Postharvest Technology : N4-benzyladenine, a related compound, is used in plant biology to delay senescence and extend the postharvest life of green or leafy vegetables by inhibiting respiration and glycolytic kinases (Tuli, Dilley, & Wittwer, 1964).
Gene Regulation and Disease Research : N4-acetylcytidine modification in RNA plays a crucial role in gene regulation, impacting normal development and disease. This modification is emerging as an important factor in cellular functions (Karthiya, Wasil, & Khandelia, 2020).
Antiviral Research : N4-acetylcytidine is significant in the context of enterovirus 71 replication and pathogenicity, presenting potential targets for antiviral treatments (Hao et al., 2022).
Chemical Synthesis and Biochemistry : Various methods have been developed for the N4-benzoylation of cytidine and its derivatives, which are important in the synthesis of nucleosides and other bioactive molecules (Hata & Kurihara, 1973); (Takaku, Shimada, Morita, & Hata, 1976).
Antimicrobial Applications : Certain N4-benzoylcytidine derivatives, like benzoylpyridine-N4-methylthiosemicarbazone, have shown antimicrobial activity against bacteria, molds, and yeasts (Liu Ming-xue, 2010).
AIDS Research : N4-benzoylated derivatives of nucleosides, such as Bz-DDCN, have potential as sustained-release anti-acquired immunodeficiency syndrome agents (Kawaguchi et al., 1989).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-Benzoylcytidine are uracil-cytidine kinase 1 (UCK1) and UCK2 . These enzymes play a crucial role in the phosphorylation of uridine and cytidine nucleoside analogs .
Mode of Action
N-Benzoylcytidine acts as a substrate for UCK1 and UCK2 . By interacting with these enzymes, it participates in the synthesis of 2-OH protective groups for solid-phase RNA synthesis .
Biochemical Pathways
The interaction of N-Benzoylcytidine with UCK1 and UCK2 affects the biochemical pathways involved in RNA synthesis . Specifically, it contributes to the synthesis of 2-OH protective groups for solid-phase RNA synthesis .
Result of Action
The action of N-Benzoylcytidine results in the synthesis of 2-OH protective groups for solid-phase RNA synthesis . Additionally, it can be used to synthesize oligonucleotides for UV induction and targeted gene silencing in zebrafish embryos .
Biochemical Analysis
Biochemical Properties
N-Benzoylcytidine interacts with enzymes such as uracil-cytidine kinase 1 (UCK1) and UCK2 . These interactions play a crucial role in the biochemical reactions involving N-Benzoylcytidine. The nature of these interactions involves the use of N-Benzoylcytidine as a substrate for these enzymes .
Cellular Effects
It is known that N-Benzoylcytidine can be used to synthesize oligonucleotides for UV induction and targeted gene silencing in zebrafish embryos , suggesting that it may have an impact on gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of N-Benzoylcytidine involves its role as a substrate for uracil-cytidine kinase 1 (UCK1) and UCK2 . These enzymes may facilitate the conversion of N-Benzoylcytidine into other compounds, potentially influencing gene expression and other cellular processes.
Metabolic Pathways
It is known that N-Benzoylcytidine is a substrate for uracil-cytidine kinase 1 (UCK1) and UCK2 , suggesting that it may be involved in the metabolic pathways of these enzymes.
Properties
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXBRFDWSPXODM-BPGGGUHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316254 | |
Record name | N-Benzoylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13089-48-0 | |
Record name | N-Benzoylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13089-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4-Benzoylcytidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: N-Benzoylcytidine has a molecular formula of C16H19N3O6 and a molecular weight of 349.34 g/mol.
A: Micro-Raman and infrared spectroscopy can differentiate between these isomers. Raman spectra show distinct peaks between 500-700 cm-1 and 1050-1350 cm-1 for the isomers. Similarly, infrared spectra exhibit differences in the 1000-1200 cm-1 region. [] This distinction is valuable for directed synthesis of DNA and RNA fragments.
A: N-Benzoylcytidine can be efficiently synthesized by reacting cytidine with benzoylating agents. Two effective reagents are 2-chloromethyl-4-nitrophenyl benzoate [] and O-ethyl S-benzoyldithiocarbonate. [] Both methods offer high yields and are suitable for preparing intermediates in polynucleotide synthesis.
A: Specific N-debenzoylation of N4,2′,3′,5′-tetrabenzoylcytidine can be achieved using nitrophenols, phenol, p-methoxyphenol, or a series of alcohols. [] This reaction yields nucleoside benzoates with free amino groups and provides insight into the relative activity of different N-benzoyl groups in nucleosides.
A: N-Benzoylcytidine serves as a protected form of cytidine in oligoribonucleotide synthesis. It can be incorporated into ribonucleoside building blocks, such as 2′-O-(methoxytetrahydropyranyl)-3′-O-acyl ribonucleosides, which are essential for synthesizing RNA sequences. []
A: The stereochemistry at the 2' and 3' positions of the ribose sugar in N-benzoylcytidine plays a crucial role in its reactivity and applications. For instance, 2'- and 3'-O-(o-nitrobenzyl) derivatives of N-benzoylcytidine exhibit different physical properties, with the 2'-isomers showing a greater tendency for stacked structures. []
A: Yes, a series of synthetic routes has been established to produce specifically deuterium-labeled N-benzoylcytidine and its 2'-deoxy counterpart. [] These labeled compounds are valuable tools for studying nucleoside metabolism and for incorporating into oligonucleotides for structural and biophysical investigations.
A: Research on branched-chain nucleoside isothiocyanates derived from N-benzoylcytidine via aza-Claisen rearrangement shows promise for developing new antiviral and anticancer agents. [] This area warrants further exploration for potential therapeutic applications.
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